3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C22H22N4O4S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-14(12-27)23-18-16(20(28)25-8-4-6-13(2)19(25)24-18)10-17-21(29)26(22(31)32-17)11-15-7-5-9-30-15/h4-10,14,23,27H,3,11-12H2,1-2H3/b17-10- |
InChI Key |
WTZWKTGJIHIPON-YVLHZVERSA-N |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a variety of biological activities. This article outlines its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features several notable structural components:
- Pyrido[1,2-a]pyrimidin core : Known for diverse biological activities.
- Thiazolidin and furan moieties : These contribute to the compound's potential reactivity and biological interactions.
The molecular formula and weight are critical for understanding its chemical behavior. The presence of multiple functional groups allows for various reaction pathways that can influence its biological activity.
Biological Activities
Research indicates that compounds similar to this one exhibit a wide range of biological activities including:
- Antimicrobial Activity :
-
Antiviral Properties :
- Thiazolidinones have been reported to inhibit viral replication enzymes, making them potential candidates for antiviral drug development .
- Antitumor Effects :
- Anti-inflammatory Properties :
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related thiazolidinone compounds against eight bacterial strains. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 |
| Compound B | 0.20 ± 0.00 | 0.30 ± 0.03 |
The most sensitive strain was identified as Enterobacter cloacae, while Escherichia coli showed resistance .
Antiviral Activity
In vitro studies have shown that thiazolidinone derivatives can inhibit key enzymes involved in viral replication, highlighting their potential as antiviral agents .
Antitumor Activity
Research on various derivatives indicated cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting promising therapeutic indices .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Thiazolidinone Ring : Utilizing appropriate thioamide precursors.
- Construction of the Pyrido-Pyrimidine Framework : Employing cyclization reactions under controlled conditions.
- Functionalization : Introducing specific substituents to enhance biological activity.
These methods allow for the precise construction of the target molecule while enabling variations that may enhance biological activity .
Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs in substituent groups and core modifications. Below is a comparative analysis:
Research Findings and Implications
- Anti-inflammatory Potential: The thiazolidinone-pyrido-pyrimidinone scaffold is associated with cyclooxygenase (COX) inhibition, as seen in compound 10a (IC₅₀ = 1.2 µM for COX-2) . The target compound’s furan group may enhance π-π stacking with COX-2’s hydrophobic pocket.
- Metabolic Stability : The hydroxybutyl side chain in the target compound could reduce metabolic degradation compared to morpholine-containing analogs, which are prone to oxidation .
- Toxicity Profile: Thiazolidinones with bulky substituents (e.g., isobutyl in CAS 373611-93-9) show higher cytotoxicity in vitro, whereas furan derivatives demonstrate improved safety margins .
Q & A
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolidinone precursor | Cyclocondensation | 65–75 | ≥95% |
| Pyridopyrimidine core | Suzuki coupling | 48–55 | ≥90% |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target (e.g., CDK4) | IC (µM) | Reference |
|---|---|---|---|
| Thiazolopyrimidine | CDK4 | 0.5–1.2 | |
| Furan derivative | EGFR | 5.8 ± 0.3 |
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
